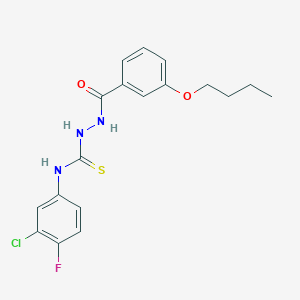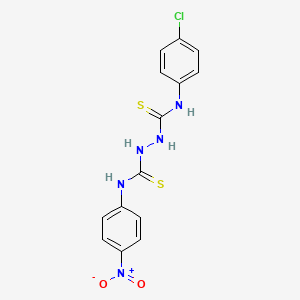
N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide
説明
N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide, also known as MNAC13, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. This compound belongs to the family of adamantyl hydrazones, which are known for their ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is not fully understood. However, studies have shown that N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth. In addition, N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
実験室実験の利点と制限
One advantage of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is that it has been extensively studied for its potential use as an anticancer agent. This means that there is a large body of literature on N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide, which can be used to guide future research. However, one limitation of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is that it is a relatively new compound, and its safety and efficacy in humans have not been fully established.
将来の方向性
There are several future directions for research on N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide. One direction is to study the safety and efficacy of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide in humans. Another direction is to study the potential use of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide in combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide and its effects on cancer cells. Finally, studies are needed to optimize the synthesis method of N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide to obtain higher yields of pure compound.
科学的研究の応用
N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide can inhibit the growth of tumors in mice. N-1-adamantyl-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been studied for its potential use in combination therapy with other anticancer agents.
特性
IUPAC Name |
1-(1-adamantyl)-3-[(3-methyl-4-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-11-4-15(2-3-16(11)23(26)27)17(24)21-22-18(25)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKGUTFGZYLHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methyl-4-nitrophenyl)carbonyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4117461.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4117467.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117481.png)
![N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4117486.png)

![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)
![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117553.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)